1-Bicyclo[2.1.1]hexanylmethanamine
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Overview
Description
1-Bicyclo[2.1.1]hexanylmethanamine is a unique compound characterized by its bicyclic structure. This compound belongs to the class of saturated bicyclic hydrocarbons, which have gained prominence in synthetic and medicinal chemistry due to their stability and unique three-dimensional structure. The bicyclo[2.1.1]hexane framework is often used as a molecular replacement for benzene rings in drug design, offering improved pharmacokinetic properties and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.1.1]hexanylmethanamine typically involves a [2 + 2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized to introduce the methanamine group. Another approach involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition. The use of photochemistry allows for efficient and scalable synthesis of the bicyclic core, which can then be further functionalized through various chemical transformations .
Chemical Reactions Analysis
Types of Reactions
1-Bicyclo[2.1.1]hexanylmethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the methanamine group.
Substitution: Various substitution reactions can be performed to introduce different substituents on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms onto the bicyclic core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated bicyclo[2.1.1]hexane derivatives .
Scientific Research Applications
1-Bicyclo[2.1.1]hexanylmethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bicyclo[2.1.1]hexanylmethanamine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for precise orientation of functional groups, facilitating interactions with biomacromolecules. This can enhance the compound’s binding affinity and specificity, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another saturated bicyclic hydrocarbon used as a bioisostere for benzene rings.
Bicyclo[3.1.1]heptane: A larger bicyclic structure with similar applications in drug design.
Uniqueness
1-Bicyclo[2.1.1]hexanylmethanamine is unique due to its specific bicyclic structure, which offers distinct advantages in terms of stability, pharmacokinetics, and metabolic stability. Its ability to mimic the topological characteristics of benzene rings while providing improved properties makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-bicyclo[2.1.1]hexanylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-5-7-2-1-6(3-7)4-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHITPFJQKEXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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